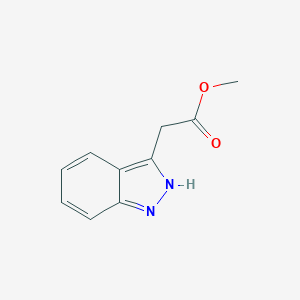

Methyl 2-(1H-indazol-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2H-indazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-7-4-2-3-5-8(7)11-12-9/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIMTGCSEXYRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560586 | |

| Record name | Methyl (2H-indazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131666-74-5 | |

| Record name | Methyl (2H-indazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-(1H-indazol-3-yl)acetate: A Technical Guide

Introduction

Methyl 2-(1H-indazol-3-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a prominent feature in numerous drugs, including those with anti-inflammatory, anti-cancer, and anti-emetic properties. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in drug development.

Core Synthesis Pathways

The synthesis of this compound can be broadly approached through two primary routes:

-

Route A: From Indazole-3-carboxylic Acid: This pathway involves the initial synthesis of the indazole ring system to form 1H-indazole-3-carboxylic acid, followed by subsequent homologation and esterification.

-

Route B: Cascade N-N Bond Formation: This modern approach utilizes a cascade reaction of 3-amino-3-(2-nitroaryl)propanoic acids to directly form the indazole acetic acid scaffold, which is then esterified.

Below is a detailed exploration of these pathways.

Route A: Synthesis via 1H-Indazole-3-carboxylic Acid

This traditional and versatile route involves the formation of the indazole core followed by functional group manipulations to achieve the target molecule.

Step 1: Synthesis of 1H-Indazole-3-carboxylic Acid

A common method for the synthesis of the 1H-indazole-3-carboxylic acid core involves the protection of 1H-indazole, followed by carboxylation and deprotection.[1]

-

Experimental Protocol:

-

Protection: To a solution of 1H-indazole in a suitable solvent, add a protecting group such as (2-(trimethylsilyl)ethoxy)methyl (SEM) chloride in the presence of a base (e.g., NaH).

-

Carboxylation: The SEM-protected indazole is dissolved in dry THF and cooled to -70°C under a nitrogen atmosphere. n-Butyllithium is added dropwise, and the resulting solution is stirred for 30 minutes. Carbon dioxide gas is then bubbled through the solution for 90 minutes. The reaction is quenched with a saturated ammonium chloride solution.[1]

-

Deprotection: The SEM-protected acid is dissolved in a mixture of DMF and THF and treated with tetrabutylammonium fluoride (TBAF). The mixture is refluxed at 80°C for 4 hours. After workup and acidification with citric acid, 1H-indazole-3-carboxylic acid is obtained as a solid.[1]

-

Quantitative Data for 1H-Indazole-3-carboxylic Acid Synthesis [1]

| Step | Reactants | Reagents | Solvent | Conditions | Yield |

| Protection | 1H-Indazole | SEM-Cl, NaH | DMF | Room Temp | - |

| Carboxylation | SEM-protected Indazole | n-BuLi, CO₂ | THF | -70°C | - |

| Deprotection | SEM-protected Acid | TBAF | DMF/THF | 80°C, 4h | 98% |

Step 2: Homologation and Esterification

While direct homologation methods exist, a common strategy involves the conversion of the carboxylic acid to an acid chloride or activation with a coupling agent, followed by reaction with a suitable carbon source and subsequent esterification. A more direct approach starts from precursors that already contain the acetate side chain. For instance, the synthesis of the ethyl ester analog, ethyl 1H-indazole-3-carboxylate, can be achieved via a [3+2] cycloaddition.

-

Experimental Protocol for Ethyl 1H-indazole-3-carboxylate: [2]

-

A flame-dried, three-necked flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate.

-

Anhydrous THF is added, and the mixture is cooled to -78°C.

-

A solution of TBAF in THF is added dropwise over 40 minutes.

-

The reaction is stirred at -78°C for 1.5 hours and then allowed to warm to room temperature overnight.

-

The reaction mixture is concentrated and purified by column chromatography on silica gel.

-

Quantitative Data for Ethyl 1H-indazole-3-carboxylate Synthesis [2]

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate | TBAF | THF | -78°C to RT | 82% |

To obtain the methyl ester, a similar procedure using methyl diazoacetate can be employed, or transesterification of the ethyl ester can be performed. The final step to achieve this compound would involve a homologation reaction (e.g., Arndt-Eistert synthesis) on 1H-indazole-3-carboxylic acid followed by esterification with methanol.

Synthesis Pathway A: From 1H-Indazole

Caption: Synthesis of this compound starting from 1H-Indazole.

Route B: Cascade N-N Bond Formation

A more recent and efficient method involves a cascade reaction to directly synthesize the indazole acetic acid scaffold.[3]

-

Experimental Protocol:

-

A mixture of a 3-amino-3-(2-nitroaryl)propanoic acid, a suitable nucleophile/solvent (e.g., methanol for the methoxy derivative, or ethanolamine for the unsubstituted acetic acid), and a base (e.g., NaOH) is heated in a microwave reactor.

-

For the synthesis of the unsubstituted indazole acetic acid, ethanolamine is used as the solvent, and the reaction is heated to 150°C for 30 minutes.[3]

-

The resulting indazole acetic acid is then esterified using standard conditions (e.g., methanol with a catalytic amount of strong acid like H₂SO₄ or HCl, or by conversion to the acid chloride followed by reaction with methanol).

-

Quantitative Data for Indazole Acetic Acid Synthesis via Cascade Reaction [3]

| Starting Material | Nucleophile/Solvent | Base | Temperature | Time | Product | Yield |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | - | 150°C | 30 min | Indazole acetic acid | Excellent |

| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | NaOH | 150°C | 30 min | 5-Methoxyindazole acetic acid | - |

Final Step: Esterification

The resulting 2-(1H-indazol-3-yl)acetic acid from either route can be converted to the methyl ester.

-

Fischer Esterification Protocol:

-

Suspend 2-(1H-indazol-3-yl)acetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

-

Synthesis Pathway B: Cascade Reaction

Caption: Cascade synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through multiple effective pathways. The choice of route may depend on the availability of starting materials, desired scale, and the need for specific substitutions on the indazole ring. The traditional method starting from 1H-indazole offers versatility, while the cascade N-N bond formation presents a more convergent and potentially higher-yielding approach for specific analogs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(1H-indazol-3-yl)acetate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic properties of Methyl 2-(1H-indazol-3-yl)acetate. Due to the limited availability of published data for this specific molecule, this document presents a detailed analysis of structurally analogous compounds to offer a reliable reference for its characterization. The guide includes tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for closely related indazole derivatives, detailed experimental protocols for synthesis and spectroscopic analysis, and a visual representation of the synthetic and characterization workflow.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. Their versatile biological activities have made them a focal point in drug discovery and development. The structural elucidation of novel indazole derivatives is paramount for understanding their structure-activity relationships. This guide focuses on the spectroscopic characterization of this compound, a compound of interest in medicinal chemistry. While direct spectroscopic data for this compound is scarce in the literature, an analysis of closely related structures can provide valuable insights into its expected spectral characteristics.

Spectroscopic Data of Structurally Related Compounds

To approximate the spectroscopic data for this compound, data from structurally similar indazole derivatives are presented below. These compounds share the core indazole scaffold and similar functional groups, making them suitable for comparative analysis.

¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | 13.91 (1H, bs), 8.06 (1H, d, J = 7.8 Hz), 7.65 (1H, d, J = 8.4 Hz), 7.44 (1H, m), 7.30 (1H, m), 4.38 (2H, q, J = 7.2 Hz), 1.36 (3H, t, J = 7.2 Hz) |

| Indazol-2-yl-acetic acid | CDCl₃ | 7.12-7.73 (4H, m), 8.04 (1H, s), 5.19 (2H, s), 3.65 (protons of the CH₂ chain) |

¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Compound Name | Solvent | Chemical Shifts (δ, ppm) |

| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27 |

| 1H-Indazole | CDCl₃ | 140.01, 134.77, 126.80, 123.13, 120.96, 120.86, 109.71 |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Compound Name | Medium | Characteristic Absorption Bands (cm⁻¹) |

| 3-Ethoxycarbonyl-1H-indazole | neat | 3290, 3082 (N-H, C-H stretch), 1713 (C=O stretch), 1618, 1479 (C=C, C=N stretch), 1230 (C-O stretch) |

| 1H-Indazole | neat | 3148 (N-H stretch), 1619 (C=N stretch) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Compound Name | Ionization Method | [M+H]⁺ or [M+Na]⁺ (m/z) |

| 3-Ethoxycarbonyl-1H-indazole | ESI | 213.0636 ([M+Na]⁺) |

| 1H-Indazole | EI | 118.0529 ([M]⁺) |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound is through the esterification of 1H-indazole-3-acetic acid.

Step 1: Synthesis of 1H-Indazole-3-acetic acid

A potential method involves the reaction of 3-amino-3-(2-nitrophenyl)propanoic acids with a suitable nucleophile/solvent under basic conditions, followed by cyclization.[1]

Step 2: Esterification of 1H-Indazole-3-acetic acid

The resulting 1H-indazole-3-acetic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) under reflux.

-

Procedure:

-

Suspend 1H-indazole-3-acetic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of the synthesized compound.

-

NMR Spectroscopy:

-

IR Spectroscopy:

-

IR spectra can be recorded on an FTIR spectrometer.[2]

-

Samples can be analyzed as a neat film, KBr pellet, or in a suitable solvent.

-

Data is reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry:

-

High-resolution mass spectra (HRMS) can be obtained using an ESI (Electrospray Ionization) or EI (Electron Ionization) source.[2]

-

This analysis provides the exact mass of the molecular ion, which is used to confirm the elemental composition.

-

Visualization of Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on the analysis of structurally related compounds. The provided data tables, along with the proposed synthetic and analytical protocols, offer a valuable resource for researchers and professionals involved in the synthesis and characterization of novel indazole derivatives. The systematic workflow presented ensures a robust approach to the structural elucidation of this and similar compounds, facilitating advancements in medicinal chemistry and drug development.

References

In-Depth Technical Guide on the Mass Spectrometry of Methyl 2-(1H-indazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data review, specific experimental mass spectrometry data for Methyl 2-(1H-indazol-3-yl)acetate is not publicly available. The following guide is constructed based on established principles of mass spectrometry, analysis of structurally similar compounds, and predicted fragmentation patterns. This document serves as a robust theoretical framework for researchers undertaking the analysis of this molecule.

Introduction

This compound is a small organic molecule featuring an indazole heterocyclic core linked to a methyl acetate group. The structural characterization of such molecules is a critical step in chemical synthesis, metabolite identification, and drug development. Mass spectrometry (MS) is an essential analytical technique that provides high sensitivity and specificity for determining molecular weight and elucidating chemical structures through fragmentation analysis.[1] This guide outlines a predicted mass spectrometry profile for this compound and provides detailed experimental protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, thermally labile molecules.[2][3]

Predicted Mass Spectrometry Data

The analysis of this compound (Molecular Formula: C₁₀H₁₀N₂O₂, Exact Mass: 190.0742 Da) via ESI-MS in positive ion mode is expected to yield a protonated molecule [M+H]⁺. Subsequent fragmentation in a tandem mass spectrometer (MS/MS) would produce several characteristic product ions. The predicted quantitative data is summarized in the table below.

| Ion Description | Predicted m/z | Predicted Relative Abundance | Notes |

| [M+H]⁺ | 191.0815 | High | Protonated parent molecule. Serves as the precursor ion for MS/MS analysis. |

| [M+Na]⁺ | 213.0634 | Variable | Sodium adduct, commonly observed in ESI-MS.[4] |

| [M+H - CH₃OH]⁺ | 159.0553 | High | Result of a neutral loss of methanol (32.0262 Da) from the precursor ion. This is a common fragmentation for methyl esters. |

| [Indazol-3-yl-CH₂]⁺ | 131.0604 | Medium | Formed by the loss of the carbomethoxy group (•COOCH₃, 59.0133 Da). |

| [Indazole+H]⁺ | 119.0502 | Medium-Low | Represents the protonated indazole core following cleavage of the entire acetate side chain. |

Proposed Fragmentation Pathway

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[3] When subjected to collision-induced dissociation (CID) in an MS/MS experiment, this precursor ion is expected to fragment via predictable pathways based on its functional groups: the methyl ester and the indazole ring.

The primary and most favored fragmentation is anticipated to be the neutral loss of methanol (CH₃OH) from the protonated ester, resulting in a stable acylium ion at m/z 159.0553. A secondary pathway involves the cleavage of the C-C bond between the methylene group and the carbonyl group, leading to the formation of the indazol-3-ylmethyl cation ([C₈H₇N₂]⁺) at m/z 131.0604. Further fragmentation could lead to the cleavage of the side chain, yielding the protonated indazole core at m/z 119.0502. The stability of the indazole ring suggests that fragments originating from its opening would be of lower abundance.[5]

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters is recommended for specific instrumentation and analytical goals.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile (LC-MS grade).

-

Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 100 - 150 °C.

-

Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and mobile phase flow rate (e.g., 8-12 L/min at 300-400 °C).

-

Nebulizer Gas (N₂) Pressure: 10 - 50 psi.

-

Scan Mode (MS1): Full scan from m/z 50 to 500 to identify the precursor ion ([M+H]⁺ at m/z 191.1).

-

Scan Mode (MS2): Product ion scan of the precursor at m/z 191.1.

-

Collision Energy: Ramped or set at multiple values (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Experimental Workflow

The logical flow for analyzing a small molecule like this compound involves several key stages, from initial sample handling to final data interpretation and reporting.

References

- 1. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. mdpi.com [mdpi.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chemical properties and reactivity of "Methyl 2-(1H-indazol-3-yl)acetate"

An In-depth Technical Guide on the Chemical Properties and Reactivity of Methyl 2-(1H-indazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The indazole ring system, a fusion of benzene and pyrazole, is a key pharmacophore that can act as a surrogate for the adenine of ATP, making it a valuable target for the development of kinase inhibitors.[1] this compound is a versatile intermediate, leveraging the reactivity of the ester group for further molecular elaboration. This document provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, with a focus on its application in drug discovery and development.

Chemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. While specific experimental data for this exact compound is not widely published, the properties can be inferred from closely related analogs and general chemical principles.

| Property | Data | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | - |

| Molecular Weight | 190.19 g/mol | - |

| Appearance | Off-white solid (predicted) | [3] |

| Melting Point | 133-134 °C (for the corresponding ethyl ester) | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol.[4] | [4] |

| ¹H NMR | Characteristic signals include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~3.9 ppm), and aromatic protons in the range of 7.1-8.2 ppm. The N-H proton signal would appear as a broad singlet at a higher chemical shift. | [5] |

| ¹³C NMR | Expected signals include the ester carbonyl (~170 ppm), the methylene carbon (~35 ppm), the methoxy carbon (~52 ppm), and aromatic carbons (110-140 ppm). | [5] |

| IR Spectroscopy | Expected strong absorption bands around 1735 cm⁻¹ (C=O stretch of the ester) and a broad band around 3300 cm⁻¹ (N-H stretch). | [5][6] |

| Mass Spectrometry | HRMS (ESI) for C₁₀H₁₁N₂O₂ ([M+H]⁺): calculated 191.0815. | [3] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the indazole ring system and the methyl ester functional group.

1. Synthesis

The synthesis of 3-substituted indazoles can be achieved through various routes. A common method involves the reaction of a benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with a diazo compound like methyl diazoacetate.[3] This reaction proceeds via a [3+2] cycloaddition of the diazo compound to the in situ generated benzyne.[3]

2. Reactivity of the Ester Group

The methyl ester at the 3-position is the primary site for synthetic modification.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (1H-indazol-3-yl)acetic acid.[6] This acid is a valuable intermediate for further reactions, such as amidation.

-

Amidation: The ester can undergo direct amidation with amines, often requiring catalysts or high temperatures, to form various amide derivatives.[7] Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt) to form the amide bond under milder conditions.[8] This is a crucial reaction for building diversity in drug discovery programs.

3. Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer and anti-bacterial properties.[1][2] this compound serves as a key building block for the synthesis of these complex molecules. For instance, the acetic acid side chain can be elaborated to interact with specific pockets in enzyme active sites, such as the hydrophobic regions of kinases.[6] The N-H of the indazole can be alkylated or arylated to introduce further diversity and modulate the pharmacological properties of the final compounds.[9][10]

Experimental Protocols

1. Synthesis of this compound (Adapted from a similar procedure for the ethyl ester[3])

-

Materials: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, methyl diazoacetate, anhydrous tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) solution (1 M in THF), saturated aqueous NaHCO₃, ethyl acetate (EtOAc), magnesium sulfate (MgSO₄), silica gel.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and methyl diazoacetate (1.5 eq).

-

Add anhydrous THF via cannula and cool the reaction mixture to -78 °C using an acetone/dry ice bath.

-

Add the TBAF solution (1.8 eq) dropwise via syringe over 40 minutes, maintaining vigorous stirring.

-

After the addition is complete, stir the mixture at -78 °C for 1.5 hours.

-

Allow the reaction to warm to room temperature overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the title compound.

-

2. Amidation via Hydrolysis and Peptide Coupling

-

Step A: Hydrolysis to (1H-indazol-3-yl)acetic acid

-

Dissolve this compound (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which can often be used in the next step without further purification.

-

-

Step B: Amide Bond Formation

-

Dissolve the (1H-indazol-3-yl)acetic acid (1.0 eq) from Step A in anhydrous DMF.

-

Add HATU (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture for 10 minutes, then add the desired amine (1.1 eq).

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the desired amide.

-

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its ester functionality allow for the creation of diverse libraries of indazole-containing compounds. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research and drug development.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. caymanchem.com [caymanchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Ethyl (1-methyl-1H-indazol-3-yl)acetate (919766-45-3) for sale [vulcanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(1H-indazol-3-yl)acetate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Methyl 2-(1H-indazol-3-yl)acetate," a molecule of interest in medicinal chemistry and drug development. Due to the limited public data available for this specific compound, this guide focuses on its synthesis through plausible chemical pathways, drawing on established protocols for closely related indazole derivatives. The indazole scaffold is a significant pharmacophore, and understanding its derivatization is crucial for the development of novel therapeutic agents.

Identifiers of Closely Related Indazole Derivatives

The following table summarizes key identifiers for indazole derivatives that are structurally similar to this compound. These compounds are valuable as starting materials or as reference compounds in synthetic and analytical studies.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl (1-methyl-1H-indazol-3-yl)acetate | 919766-45-3 | C₁₂H₁₄N₂O₂ | 218.25 |

| Methyl 1H-indazole-3-carboxylate | 43120-28-1 | C₉H₈N₂O₂ | 176.17 |

| Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate | 1563540-10-2 | C₁₄H₁₇N₃O₃ | 275.3 |

| Methyl 2-(6-bromo-1H-indazol-3-yl)acetate | Not Available | C₁₀H₉BrN₂O₂ | 269.10 |

| (1-methyl-1H-indazol-3-yl)methyl acetate | Not Available | C₁₁H₁₂N₂O₂ | 204.23 |

Synthetic Pathways and Experimental Protocols

The synthesis of indazole-3-acetic acid derivatives can be approached through several strategic pathways. A common method involves the construction of the indazole ring followed by functionalization at the 3-position. Alternatively, a precursor already containing the acetic acid moiety can be used to form the indazole ring.

A versatile method for synthesizing indazole acetic acid derivatives involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. This approach allows for the formation of the N-N bond of the indazole ring.[1][2]

Experimental Protocol:

A solution of a 3-amino-3-(2-nitrophenyl)propanoic acid derivative and a suitable nucleophile/solvent (e.g., an alcohol in the presence of sodium hydroxide) is heated under microwave irradiation. For instance, heating at 150°C for 30 minutes can yield the corresponding indazole acetic acid.[1] The reaction mixture is then cooled, and the product is extracted with an organic solvent such as ethyl acetate. Purification is typically achieved through silica gel flash chromatography.[1]

Caption: Synthesis of Indazole Acetic Acids via N-N Bond Formation

The alkylation of the indazole nitrogen presents a challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers.[3] The regioselectivity of this reaction is highly dependent on the reaction conditions.

Experimental Protocol for N1-Alkylation:

To achieve selective N1-alkylation, a strong, non-coordinating base in a non-polar, aprotic solvent is typically used.[3][4] For example, 1H-indazole-3-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (NaH) is then added portion-wise. After stirring, the alkylating agent (e.g., methyl bromoacetate) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated through an aqueous workup and purified by chromatography.[3]

Caption: Regioselective N1-Alkylation of 1H-Indazole-3-carboxylate

Logical Workflow for Synthesis and Derivatization

The general workflow for the synthesis and subsequent derivatization of indazole-based compounds for drug discovery involves several key stages, from initial synthesis to biological screening.

Caption: General Workflow for Indazole-Based Drug Discovery

References

Derivatization of Methyl 2-(1H-indazol-3-yl)acetate for Biological Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of Methyl 2-(1H-indazol-3-yl)acetate, a key scaffold in medicinal chemistry. This document details the synthetic pathways, experimental protocols for derivatization and biological evaluation, and quantitative data on the biological activities of the resulting compounds. The indazole core is a privileged structure in drug discovery, with numerous derivatives exhibiting potent anticancer, antimicrobial, and enzyme inhibitory activities.

Core Synthesis and Derivatization Strategy

The primary strategy for derivatizing this compound for biological screening involves a two-step process. The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(1H-indazol-3-yl)acetic acid. This is followed by the coupling of this carboxylic acid with a diverse range of amines to generate a library of amide derivatives. This approach allows for systematic structural modifications to explore the structure-activity relationship (SAR).

Step 1: Hydrolysis of this compound

The conversion of the methyl ester to the carboxylic acid is a critical prerequisite for subsequent amide coupling reactions. Alkaline hydrolysis is a standard and effective method for this transformation.

Experimental Protocol: Alkaline Hydrolysis

-

Materials: this compound, Methanol (MeOH), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water (H₂O), Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add an aqueous solution of sodium hydroxide (1.5 to 3.0 eq).

-

Stir the reaction mixture at room temperature or gently heat to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of approximately 3-4 with 1M HCl.

-

The resulting precipitate, 2-(1H-indazol-3-yl)acetic acid, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization if necessary.

-

Step 2: Amide Coupling for Derivatization

The synthesized 2-(1H-indazol-3-yl)acetic acid serves as the starting material for generating a library of amide derivatives. The use of various coupling reagents facilitates the formation of the amide bond with a wide array of primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended coupling reagent for its efficiency, especially with less reactive amines.

Experimental Protocol: HATU-mediated Amide Coupling

-

Materials: 2-(1H-indazol-3-yl)acetic acid, desired amine (primary or secondary), HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), 1M HCl, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(1H-indazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.0-1.2 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

-

Add HATU (1.0-1.1 eq) in one portion to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.[1]

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

-

Biological Evaluation of Derivatives

The synthesized library of 2-(1H-indazol-3-yl)acetamide derivatives can be screened for a variety of biological activities. Anticancer activity is a prominent therapeutic area for indazole derivatives.

In Vitro Anticancer Activity

The cytotoxicity of the synthesized compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

-

Materials: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, synthesized indazole derivatives, Dimethyl Sulfoxide (DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized compounds in culture medium.

-

Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.[2]

-

Apoptosis Induction Studies

Compounds that exhibit significant cytotoxicity can be further investigated for their ability to induce apoptosis, a common mechanism of action for anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is a standard method for detecting apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Materials: Cancer cells, 12-well plates, synthesized indazole derivatives, PBS (Phosphate-Buffered Saline), Annexin V-FITC/PI staining kit.

-

Procedure:

-

Treat the cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Quantitative Data Summary

The biological activity of various N-substituted 2-(1H-indazol-3-yl)acetamide and related indazole-3-carboxamide derivatives has been reported in the literature. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected compounds against different human cancer cell lines.

| Compound ID | R-Group (Substituent on Amide Nitrogen) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5a | 2-Mercapto-N-phenylacetamide | K562 | 9.32 ± 0.59 | [2] |

| A549 | 4.66 ± 0.45 | [2] | ||

| PC-3 | 15.48 ± 1.33 | [2] | ||

| Hep-G2 | 12.67 ± 1.31 | [2] | ||

| 5k | 2-Mercapto-N-(p-tolyl)acetamide | Hep-G2 | 3.32 ± 0.43 | [2] |

| 6a | N-(4-(phenyl)piperazin-1-yl)acetamide | K562 | 5.19 ± 0.29 | [2] |

| A549 | 8.21 ± 0.56 | [2] | ||

| PC-3 | 6.12 ± 0.10 | [2] | ||

| Hep-G2 | 5.62 ± 1.76 | [2] | ||

| 6o | N-(4-(4-fluorobenzyl)piperazin-1-yl)acetamide | K562 | 5.15 ± 0.55 | [2][3] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the synthesis of 2-(1H-indazol-3-yl)acetic acid to the biological evaluation of its amide derivatives.

Bcl-2 Family Apoptosis Signaling Pathway

Many indazole derivatives exert their anticancer effects by inducing apoptosis. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The following diagram illustrates the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, leading to caspase activation and cell death.

References

Methyl 2-(1H-indazol-3-yl)acetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(1H-indazol-3-yl)acetate (CAS Number: 131666-74-5). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines standardized methodologies for determining these critical physicochemical properties. The protocols described are based on established practices for small molecule characterization in the pharmaceutical and chemical research sectors.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 131666-74-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Purity | Typically >95% | [1][2][3] |

Solubility Profile

| Solvent | Predicted Solubility | Temperature (°C) |

| Water | Low | 25 |

| Methanol | Soluble | 25 |

| Ethanol | Soluble | 25 |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | 25 |

| Dichloromethane (DCM) | Soluble | 25 |

| Ethyl Acetate | Moderately Soluble | 25 |

| Hexanes | Insoluble | 25 |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Figure 1. Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. Potential degradation pathways could involve hydrolysis of the ester group, particularly under acidic or basic conditions, or oxidation of the indazole ring. Stability studies are essential to establish the shelf-life and appropriate storage conditions.

Experimental Protocol for Stability Assessment

Forced degradation studies are typically performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (for acidic stress)

-

Sodium hydroxide (NaOH) solution (for basic stress)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

-

High-intensity light source (for photostability)

-

Oven (for thermal stress)

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an HCl solution and heat.

-

Basic Hydrolysis: Mix the stock solution with an NaOH solution at room temperature or with gentle heating.

-

Oxidation: Treat the stock solution with an H₂O₂ solution.

-

Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound or a solution to high-intensity light (e.g., using a photostability chamber).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize the major degradation products using techniques like LC-MS.

-

Figure 2. Logical relationship in a forced degradation study.

Summary and Recommendations

While specific solubility and stability data for this compound are not widely published, this guide provides the necessary framework for researchers to determine these properties experimentally. It is recommended that comprehensive solubility screening in a range of pharmaceutically relevant solvents be conducted. Furthermore, forced degradation studies are crucial for understanding the compound's intrinsic stability and for the development of robust analytical methods. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and reliability of this compound in research and development settings.

References

A Technical Guide to Quantum Chemical Calculations for Methyl 2-(1H-indazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of "Methyl 2-(1H-indazol-3-yl)acetate," a molecule of interest in medicinal chemistry. Given the limited specific research on this exact compound, this document outlines a robust, generalized methodology based on established computational studies of analogous indazole derivatives.[1][2][3][4][5] The protocols and data presented herein serve as a foundational blueprint for researchers seeking to elucidate the structural, electronic, and spectroscopic properties of this and similar molecules.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2] These computational methods allow for the prediction of a wide range of molecular properties from first principles, providing insights that are complementary to experimental data. For indazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry, these calculations can help in understanding their chemical reactivity, stability, and potential biological activity by modeling their electronic structure and energy.[3][6] Key parameters derived from these calculations include optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP).[1][2]

Theoretical Framework and Computational Methodology

A typical computational protocol for analyzing indazole derivatives involves geometry optimization followed by frequency, electronic, and reactivity descriptor calculations. The methodology detailed below is a standard approach that has been successfully applied to a variety of substituted indazoles.[2][4][7]

Software and Hardware

Calculations are commonly performed using the Gaussian 09 or a more recent version of the software package.[2] Visualization of molecular orbitals, vibrational modes, and electrostatic potentials is often achieved with GaussView 6.1 or similar molecular visualization software.[2] These computations are typically run on high-performance computing (HPC) clusters to manage the demand of the basis sets and theoretical models.

Geometry Optimization

The initial step is to build the 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. The most widely used and reliable method for this purpose is Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4][7] A common and effective basis set for such organic molecules is the 6-311++G(d,p) , which provides a good balance between accuracy and computational cost.[4][7] The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. Theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.[8]

Electronic Properties and Reactivity Descriptors

With the optimized geometry, a range of electronic properties can be calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical hardness; a smaller gap generally implies higher reactivity.[2][6][9]

-

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[1][2] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This helps in understanding intermolecular interactions, particularly hydrogen bonding.[2]

Data Presentation: Illustrative Quantum Chemical Data

As direct computational data for this compound is not available in the cited literature, the following tables summarize representative quantitative data for analogous indazole derivatives, calculated using DFT methods. This data serves as an example of the expected values and format.

Table 1: Frontier Molecular Orbital (FMO) Energies and Global Reactivity Descriptors for Representative Indazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) |

| Indazole Derivative A[2] | -6.673 | -2.425 | 4.248 | 2.124 | 0.235 |

| Indazole Derivative B[6] | -6.215 | -2.322 | 3.893 | 1.947 | 0.257 |

| Indazole Derivative C[6] | -5.986 | -2.943 | 3.043 | 1.522 | 0.329 |

| Nitro-Indazole Acetic Acid[10] | -7.891 | -4.013 | 3.878 | 1.939 | 0.258 |

Data is illustrative and sourced from studies on various substituted indazoles.

Table 2: Selected Calculated Vibrational Frequencies for an Indazole Derivative

| Vibrational Mode | Calculated Frequency (cm-1) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm-1) |

| N-H Stretch | 3450 | 3420 |

| C=O Stretch (ester) | 1735 | 1725 |

| C=N Stretch (indazole) | 1620 | 1610 |

| C-H Aromatic Stretch | 3100-3000 | 3080-3010 |

| C-O Stretch (ester) | 1250 | 1240 |

Frequencies are representative and based on typical values for the functional groups present in the target molecule and related structures.[8][10]

Visualizations

Diagrams created using Graphviz (DOT language) provide clear visual representations of the molecular structure and the computational workflow.

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

Caption: Workflow for quantum chemical analysis.

Conclusion

This guide outlines a comprehensive and technically sound approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can gain profound insights into the molecule's geometric, vibrational, and electronic characteristics. The described methodologies for geometry optimization, frequency analysis, and the calculation of electronic properties like HOMO-LUMO orbitals and MEP maps provide a robust framework for predicting chemical reactivity and guiding further experimental studies. The illustrative data and workflows serve as a practical starting point for computational chemists and drug development professionals aiming to explore the therapeutic potential of novel indazole derivatives.

References

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 10. tandfonline.com [tandfonline.com]

Tautomerism in Methyl 2-(1H-indazol-3-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive examination of the tautomerism in "Methyl 2-(1H-indazol-3-yl)acetate," a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the fundamental principles governing the tautomeric equilibrium in indazoles, presents quantitative data from computational and experimental studies on related systems, outlines detailed experimental protocols for tautomer analysis, and provides visual representations of the core concepts to aid in the rational design and development of indazole-based therapeutics.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole.[1][2] The most relevant and extensively studied equilibrium is between the 1H- and 2H-tautomers. The 1H-tautomer is characterized by a benzenoid structure, which confers greater aromatic stability, making it the thermodynamically favored form in most conditions.[3] In contrast, the 2H-tautomer possesses a quinonoid-like structure and is generally less stable.[3] The tautomeric preference can, however, be influenced by factors such as substitution patterns, solvent polarity, and intermolecular interactions.[4][5]

Tautomeric Forms of this compound

For this compound, the primary tautomeric equilibrium to consider is between the 1H and 2H forms. The substituent at the 3-position, a methyl acetate group, can influence this equilibrium.

Caption: Tautomeric equilibrium of Methyl 2-(indazol-3-yl)acetate.

Quantitative Analysis of Tautomer Stability

| Compound | Method/Level of Theory | Phase | Energy Difference (ΔE) | Reference |

| Indazole | MP2/6-31G** | Gas | 3.6 kcal/mol | [6] |

| Indazole | B3LYP/6-311++G(d,p) | - | ~4.8 kcal/mol | |

| 1-Methyl-indazole | - | - | 3.2-3.6 kcal/mol | |

| Indazole | - | - | 2.3 kcal/mol | |

| 3-Nitro-indazole | Computational | - | Decreased ΔE vs. Indazole | [4] |

| 3-Methoxycarbonyl-indazole | Computational | - | Decreased ΔE vs. Indazole | [4] |

Note: A positive energy difference indicates that the 1H-tautomer is more stable.

The data consistently shows the energetic preference for the 1H-tautomer. For 3-substituted indazoles with electron-withdrawing groups like nitro and methoxycarbonyl, the energy difference between the tautomers is reduced, suggesting a relative stabilization of the 2H-form, although the 1H-tautomer remains the more stable isomer.[4]

Experimental Protocols for Tautomer Characterization

The characterization and quantification of tautomeric forms in solution and the solid state are crucial for understanding their potential impact on biological activity. The following are detailed protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons, especially those near the pyrazole ring, are sensitive to the location of the proton.

Protocol for Tautomeric Ratio Determination by ¹H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

-

Data Acquisition: Record a high-resolution ¹H NMR spectrum at a constant temperature.

-

Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment.

-

Integration and Quantification: Integrate well-resolved signals that are characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

Caption: Workflow for NMR-based tautomer analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

Protocol for Tautomer Identification by X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Tautomer Identification: The positions of the hydrogen atoms, particularly the one on the nitrogen of the pyrazole ring, will definitively identify the tautomer present in the crystal lattice.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers often lead to distinct absorption spectra.

Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare solutions of this compound in various solvents of differing polarity at a known concentration.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. These changes can provide insights into the predominant tautomeric form in different environments.[7][8]

Influence of Substituents and Solvents

The tautomeric equilibrium of indazoles can be significantly influenced by the electronic nature of substituents and the polarity of the solvent.

-

Substituent Effects: Electron-withdrawing groups at the C3 position can decrease the energy difference between the 1H and 2H tautomers, thereby increasing the relative population of the 2H form.[4] The ester group in this compound is electron-withdrawing and is expected to have a similar effect.

-

Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the tautomers. In some cases, specific hydrogen bonding interactions with the solvent can stabilize one tautomer over the other.[4] For certain 3-substituted indazoles, intramolecular hydrogen bonding can stabilize the 2H-tautomer, particularly in less polar solvents.[4]

Caption: Factors influencing indazole tautomeric equilibrium.

Relevance in Drug Development

The tautomeric state of a drug molecule can have profound implications for its pharmacological properties, including:

-

Receptor Binding: The different arrangement of hydrogen bond donors and acceptors in each tautomer can lead to different binding affinities and selectivities for a biological target.

-

Physicochemical Properties: Tautomerism can affect properties such as solubility, lipophilicity, and pKa, which in turn influence absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Stability: The metabolic fate of a drug can be dependent on its tautomeric form.

Therefore, a thorough understanding and characterization of the tautomerism of indazole-based compounds like this compound are critical for the successful design and development of new therapeutic agents.[2][9]

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the 1H-tautomer being the thermodynamically more stable form. However, the presence of the methyl acetate group at the C3 position and the influence of the surrounding environment can modulate the tautomeric equilibrium. Researchers and drug development professionals must employ a combination of experimental and computational methods to accurately characterize the tautomeric landscape of this and related indazole derivatives to enable the rational design of molecules with optimized pharmacological profiles. The protocols and data presented in this guide serve as a valuable resource for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of tautomeric equilibria by ionic clusters. Acetylacetone in solutions of lithium perchlorate-diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-(1H-indazol-3-yl)acetate from 1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-(1H-indazol-3-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy presented is a robust two-step process commencing with the synthesis of the key intermediate, (1H-indazol-3-yl)acetic acid, from 1H-indazole, followed by its esterification to yield the target compound. This application note includes detailed experimental protocols, characterization data, and a discussion of the underlying chemical principles. The methodologies are designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a versatile intermediate for the elaboration of more complex molecules, enabling the exploration of novel chemical space in drug development programs. The synthesis outlined herein provides a reliable and scalable route to this important compound.

Overall Synthetic Strategy

The synthesis of this compound from 1H-indazole is accomplished via a two-step sequence. A direct C3-alkylation of 1H-indazole is challenging due to the propensity for N-alkylation at the N1 and N2 positions of the indazole ring. To circumvent this, the proposed synthesis involves:

-

Synthesis of (1H-indazol-3-yl)acetic acid: This key intermediate is prepared from 1H-indazole. This process involves the protection of the indazole nitrogen, followed by regioselective functionalization at the C3 position, and subsequent deprotection.

-

Esterification: The resulting (1H-indazol-3-yl)acetic acid is then converted to its methyl ester, this compound, via a classic Fischer esterification reaction.

Experimental Protocols

Protocol 1: Synthesis of (1H-indazol-3-yl)acetic acid

This protocol is adapted from established methods for the C3-functionalization of indazoles.

Materials:

-

1H-Indazole

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl chloroacetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Protection of 1H-Indazole:

-

To a solution of 1H-indazole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 1H-indazole-1-carboxylate.

-

-

C3-Alkylation:

-

Dissolve tert-butyl 1H-indazole-1-carboxylate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add methyl chloroacetate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude methyl 2-(1-(tert-butoxycarbonyl)-1H-indazol-3-yl)acetate.

-

-

Hydrolysis and Deprotection:

-

Dissolve the crude product from the previous step in a mixture of methanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield (1H-indazol-3-yl)acetic acid.

-

Protocol 2: Synthesis of this compound

This protocol employs a standard Fischer esterification.

Materials:

-

(1H-indazol-3-yl)acetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (1H-indazol-3-yl)acetic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1a | Boc Protection | (Boc)₂O, DMAP | THF | Room Temp. | 12-16 | 90-95 |

| 1b | C3-Alkylation | n-BuLi, Methyl chloroacetate | THF | -78 to Room Temp. | 13 | 60-70 |

| 1c | Hydrolysis & Deprotection | NaOH, HCl | Methanol/Water | Reflux | 4-6 | 85-90 |

| 2 | Esterification | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | 80-90 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (br s, 1H, NH), 7.8-7.1 (m, 4H, Ar-H), 3.9 (s, 2H, CH₂), 3.7 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.5, 141.0, 140.5, 127.0, 122.0, 121.5, 110.0, 52.5, 35.0 |

| Mass Spectrometry (ESI+) | m/z: 191.08 [M+H]⁺ |

Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Logical flow of the experimental protocol.

Application Notes and Protocols for Methyl 2-(1H-indazol-3-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-indazol-3-yl)acetate is a heterocyclic organic compound featuring an indazole core, a structure of significant interest in medicinal chemistry. The indazole scaffold is recognized as a "privileged" structure, frequently found in compounds with a wide array of biological activities. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with protocols for its synthesis and relevant biological assays.

The indazole ring system is a key component in numerous pharmacologically active agents, demonstrating activities that span from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2][3][4] Derivatives of indazole are integral to several FDA-approved drugs, highlighting the therapeutic potential of this chemical class. The versatility of the indazole scaffold allows for the development of compounds targeting a variety of biological pathways, making it a focal point in drug discovery and development.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily leveraging the diverse biological activities associated with the indazole nucleus.

Anti-inflammatory and Analgesic Activity

Indazole derivatives have a well-established history as anti-inflammatory and analgesic agents.[1][2][3] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

A study on various indazole derivatives demonstrated their potential to inhibit nitrite ion generation, a marker for nitric oxide production in inflammatory processes. While specific data for this compound is not available, related indazole compounds showed significant inhibition.

| Compound | Concentration (µg/mL) | % Inhibition of Nitrite Ion Generation |

| Indazole | 1 | 43.16 |

| 5-Aminoindazole | 1 | 46.16 |

| 6-Nitroindazole | 1 | 69.5 |

| Vitamin E (control) | 200 | 81.67 |

| Table adapted from a study on the in vitro anti-inflammatory activity of indazoles.[1] |

Anticancer Activity

The indazole scaffold is present in several anticancer agents. The versatility of this core allows for the design of molecules that can interact with various cancer-related targets, such as protein kinases.

Antimicrobial and Antiprotozoal Activity

Recent research has explored the potential of indazole derivatives as antimicrobial and antiprotozoal agents. A study on 2H-indazole derivatives revealed their potent activity against various protozoa and fungi, with some compounds also showing inhibitory activity against COX-2.[4]

| Compound | Target Organism | IC50 (µM) |

| Compound 8 (a 2-phenyl-2H-indazole derivative) | G. intestinalis | 0.8 ± 0.1 |

| Compound 10 (a 2-phenyl-2H-indazole derivative) | G. intestinalis | 0.9 ± 0.1 |

| Metronidazole (control) | G. intestinalis | 1.8 ± 0.2 |

| Compound 18 (a 2,3-diphenyl-2H-indazole derivative) | G. intestinalis | 0.14 ± 0.01 |

| Compound 18 (a 2,3-diphenyl-2H-indazole derivative) | COX-2 | 8.5 ± 0.3 |

| Table of inhibitory concentrations for selected 2H-indazole derivatives.[4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of indazole-3-acetic acid derivatives involves the Fischer indole synthesis or related cyclization reactions starting from appropriate phenylhydrazine and keto-ester precursors. The following is a representative protocol.

Protocol: Synthesis of this compound

Materials:

-

2-Hydrazinobenzoic acid

-

Methyl 3-oxobutanoate (Methyl acetoacetate)

-

Polyphosphoric acid (PPA)

-

Methanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-hydrazinobenzoic acid (1 equivalent) and methyl 3-oxobutanoate (1.1 equivalents).

-